REACTION_CXSMILES
|
[CH:1]([C:3](O)([CH3:5])[CH3:4])=[CH2:2].[C:7](OC)([O:11]C)([O:9][CH3:10])[CH3:8]>C(O)(=O)CC>[CH3:4][C:3]([CH3:5])=[CH:1][CH2:2][CH2:8][C:7]([O:9][CH3:10])=[O:11]
|
Name
|
|
Quantity
|
50 g
|
Type
|
reactant
|
Smiles
|
C(=C)C(C)(C)O
|
Name
|
|
Quantity
|
139.5 g
|
Type
|
reactant
|
Smiles
|
C(C)(OC)(OC)OC
|
Name
|
|
Quantity
|
1.3 g
|
Type
|
catalyst
|
Smiles
|
C(CC)(=O)O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
115 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
DISTILLATION
|
Details
|
A distillation
|
Type
|
CUSTOM
|
Details
|
column-provided four-necked flask
|
Type
|
CUSTOM
|
Details
|
was equipped with a dropping funnel
|
Type
|
TEMPERATURE
|
Details
|
Heating
|
Type
|
CUSTOM
|
Details
|
while removing a fraction of not higher than 65° C.
|
Type
|
DISTILLATION
|
Details
|
from a column top of the distillation column
|
Type
|
DISTILLATION
|
Details
|
the reaction solution was distilled in vacuo
|
Type
|
CUSTOM
|
Details
|
Fractions of from 60 to 65° C./1.2 kPa were collected
|
Reaction Time |
12 h |
Name
|
|
Type
|
product
|
Smiles
|
CC(=CCCC(=O)OC)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 437.1 mmol | |
AMOUNT: MASS | 62.2 g | |
YIELD: PERCENTYIELD | 75.3% | |
YIELD: CALCULATEDPERCENTYIELD | 271.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |